molecular formula C20H20N4O2S2 B2715880 2-(benzylthio)-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide CAS No. 1202994-49-7

2-(benzylthio)-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide

Cat. No.: B2715880
CAS No.: 1202994-49-7
M. Wt: 412.53
InChI Key: GXEPJPXKMOSFDJ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a benzylthio group, a thiophene ring, and a pyrazolopyridine ring. These types of compounds are often found in pharmaceuticals and could have various biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the core pyrazolopyridine structure, followed by the addition of the benzylthio and thiophene groups. The exact synthetic route would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzylthio group, the thiophene ring, and the pyrazolopyridine ring. The interactions between these groups could influence the compound’s properties and reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The benzylthio group, for example, might undergo reactions with electrophiles, while the pyrazolopyridine ring might participate in reactions with nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would depend on its molecular structure. For example, the presence of the benzylthio group might increase the compound’s lipophilicity, affecting its solubility in different solvents .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Research has shown the versatility of similar compounds in synthesizing a wide range of heterocycles, which are crucial in medicinal chemistry for developing new therapeutic agents. For example, the synthesis and insecticidal assessment of heterocycles incorporating a thiadiazole moiety against the cotton leafworm highlighted the potential of such compounds in agricultural applications (Fadda et al., 2017). Moreover, the generation of a structurally diverse library through alkylation and ring closure reactions emphasized the chemical versatility and potential for creating novel molecules with tailored properties (Roman, 2013).

Antimicrobial and Antitumor Activities

The antimicrobial and antitumor properties of compounds derived from similar structures have been explored, indicating their potential as therapeutic agents. For instance, certain thiazole and pyrazole derivatives based on a tetrahydrobenzothiophene moiety demonstrated promising antimicrobial activities (Gouda et al., 2010). Additionally, novel acetamide, pyrrole, and thiophene derivatives containing a pyrazole moiety showed significant antitumor activity, highlighting the potential for cancer treatment (Alqasoumi et al., 2009).

Enzyme Inhibition for Therapeutic Applications

The compound's structural features suggest potential for developing enzyme inhibitors, which could lead to new treatments for diseases involving overexpression of specific enzymes. For example, a study on acyl-coenzyme A: cholesterol O-acyltransferase (ACAT) inhibitors for treating diseases associated with ACAT-1 overexpression illustrates the therapeutic implications of such compounds (Shibuya et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the target it interacts with. For example, if this compound is a drug, it might interact with a specific protein in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its structure and the specific conditions under which it is used. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its properties, and investigation of its potential applications. For example, if this compound shows promising biological activity, it could be studied as a potential new drug .

Properties

IUPAC Name

2-benzylsulfanyl-N-(1-methyl-6-oxo-4-thiophen-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S2/c1-24-20-18(14(10-16(25)22-20)15-8-5-9-28-15)19(23-24)21-17(26)12-27-11-13-6-3-2-4-7-13/h2-9,14H,10-12H2,1H3,(H,22,25)(H,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXEPJPXKMOSFDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(CC(=O)N2)C3=CC=CS3)C(=N1)NC(=O)CSCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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